molecular formula C21H21ClN6O3S B265249 2-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]-N-(5-chloro-2-hydroxyphenyl)acetamide

2-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]-N-(5-chloro-2-hydroxyphenyl)acetamide

Cat. No. B265249
M. Wt: 472.9 g/mol
InChI Key: MXQICMILTNIQOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]-N-(5-chloro-2-hydroxyphenyl)acetamide is a chemical compound that has gained importance in the field of scientific research due to its potential applications in various biological studies.

Mechanism of Action

The mechanism of action of 2-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]-N-(5-chloro-2-hydroxyphenyl)acetamide involves the inhibition of certain enzymes, such as protein kinase. This inhibition leads to the disruption of various cellular processes, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]-N-(5-chloro-2-hydroxyphenyl)acetamide have been extensively studied. It has been found to exhibit potent anti-cancer activity in various cancer cell lines. Additionally, it has been found to exhibit minimal toxicity towards normal cells, making it a potential candidate for the development of new anti-cancer drugs.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]-N-(5-chloro-2-hydroxyphenyl)acetamide in lab experiments is its potent inhibitory activity against certain enzymes, such as protein kinase. This makes it a potential candidate for the development of new drugs for the treatment of various diseases, such as cancer. However, one of the major limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions that can be explored with regards to the use of 2-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]-N-(5-chloro-2-hydroxyphenyl)acetamide. One potential direction is the development of new anti-cancer drugs based on this compound. Additionally, further studies can be conducted to explore its potential applications in other biological processes, such as inflammation and immune response. Furthermore, efforts can be made to improve its solubility in aqueous solutions, which can increase its potential applications in various experiments.

Synthesis Methods

The synthesis of 2-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]-N-(5-chloro-2-hydroxyphenyl)acetamide involves the reaction of 5-chloro-2-hydroxybenzoic acid with thionyl chloride to form 5-chloro-2-chlorobenzoyl chloride. This intermediate is then reacted with 4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-thiol in the presence of a base to form the desired compound.

Scientific Research Applications

2-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]-N-(5-chloro-2-hydroxyphenyl)acetamide has been extensively used in scientific research for its potential applications in various biological studies. It has been found to exhibit potent inhibitory activity against certain enzymes, such as protein kinase, which are involved in various cellular processes. This makes it a potential candidate for the development of new drugs for the treatment of various diseases, such as cancer.

properties

Product Name

2-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]-N-(5-chloro-2-hydroxyphenyl)acetamide

Molecular Formula

C21H21ClN6O3S

Molecular Weight

472.9 g/mol

IUPAC Name

2-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]-N-(5-chloro-2-hydroxyphenyl)acetamide

InChI

InChI=1S/C21H21ClN6O3S/c22-14-6-7-17(29)16(12-14)24-18(30)13-32-21-26-19(23-15-4-2-1-3-5-15)25-20(27-21)28-8-10-31-11-9-28/h1-7,12,29H,8-11,13H2,(H,24,30)(H,23,25,26,27)

InChI Key

MXQICMILTNIQOB-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC(=NC(=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)O)NC4=CC=CC=C4

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC=CC=C3)SCC(=O)NC4=C(C=CC(=C4)Cl)O

Origin of Product

United States

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